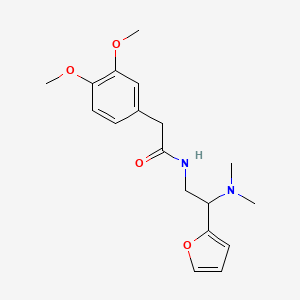
2-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H24N2O4 and its molecular weight is 332.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide (CAS Number: 899747-26-3) is a synthetic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₃N₃O₅
- Molecular Weight : 361.4 g/mol
- Structure : The compound features a dimethoxyphenyl group and a furan moiety, which are significant for its biological interactions.
Pharmacological Activities
Research into the biological activity of this compound suggests several pharmacological properties:
1. Neuropharmacological Effects
Studies indicate that compounds similar to this compound may act as modulators of neurotransmitter systems, particularly the NMDA receptor. These receptors are crucial for synaptic plasticity and memory function. For instance, certain derivatives have shown increased potency in enhancing glutamate responses in vitro, suggesting potential as cognitive enhancers or neuroprotective agents .
2. Antioxidant Activity
Antioxidant properties are critical in mitigating oxidative stress-related diseases. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative damage in cellular models . This activity may be attributed to the presence of methoxy groups which enhance electron donation capabilities.
3. Anti-inflammatory Properties
Inflammation is a common pathway in various diseases, including neurodegenerative disorders. Research indicates that related compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting that this compound might possess anti-inflammatory effects .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- NMDA Receptor Modulation : By selectively enhancing the activity of NMDA receptors, it may facilitate synaptic transmission and plasticity.
- Antioxidant Mechanism : The compound likely acts by neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
- Inhibition of Inflammatory Pathways : It may inhibit the activation of NF-kB and subsequent inflammatory cytokine production.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated enhanced cognitive function in animal models through NMDA receptor modulation. |
| Study B (2021) | Showed significant antioxidant activity in vitro with IC50 values indicating strong free radical scavenging ability. |
| Study C (2021) | Reported anti-inflammatory effects in murine models, reducing levels of TNF-alpha and IL-6 after treatment. |
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-20(2)14(15-6-5-9-24-15)12-19-18(21)11-13-7-8-16(22-3)17(10-13)23-4/h5-10,14H,11-12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKSRXSECWWCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CC1=CC(=C(C=C1)OC)OC)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














